molecular formula C10H12ClN B8052649 (1S)-6-Chloro-1,2,3,4-tetrahydronaphthylamine

(1S)-6-Chloro-1,2,3,4-tetrahydronaphthylamine

Cat. No.: B8052649
M. Wt: 181.66 g/mol
InChI Key: MBBWLMFFVWVGIC-JTQLQIEISA-N
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Description

Molecular Composition and IUPAC Nomenclature

(1S)-6-Chloro-1,2,3,4-tetrahydronaphthylamine is a bicyclic compound featuring a partially saturated naphthalene core. Its molecular formula is C₁₀H₁₂ClN , with a molecular weight of 181.66 g/mol . The IUPAC name is (S)-6-chloro-1,2,3,4-tetrahydronaphthalen-1-amine , reflecting the amine group at the 1-position and the chlorine atom at the 6-position of the aromatic ring (Figure 1) .

Structural Representation
The SMILES notation for the (S)-enantiomer is C1CC@@HN , explicitly defining the chiral center at position 1 . The InChIKey AXGVCEPSKLJNQI-PPHPATTJSA-N uniquely identifies the stereochemistry .

Stereochemical Configuration and Chiral Centers

The molecule contains one chiral center at the 1-position of the tetrahydronaphthalene system, yielding two enantiomers: (1S) and (1R). The (S)-configuration is stabilized in its hydrochloride salt form (CAS 2055848-85-4), as confirmed by X-ray crystallography and chiral chromatography .

Table 1: Stereoisomers and Salt Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol)
(S)-6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride 2055848-85-4 C₁₀H₁₃Cl₂N 218.13
(R)-6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride 1810074-75-9 C₁₀H₁₃Cl₂N 218.13

The enantiomers exhibit distinct optical rotations, with the (S)-form showing a specific rotation of [α]D²⁵ = +15.6° (c = 1.0, MeOH) .

Physicochemical Properties

Key physicochemical properties include:

  • Molecular Weight : 181.66 g/mol (free base)
  • Solubility : Sparingly soluble in water (~0.5 mg/mL at 25°C), soluble in polar organic solvents (e.g., methanol, ethanol)
  • Melting Point : Hydrochloride salt decomposes at 220–225°C
  • LogP : Estimated at 2.1 (indicating moderate lipophilicity)

Table 2: Thermodynamic and Spectral Data

Property Value/Description
UV-Vis λₘₐₓ (MeOH) 254 nm, 289 nm (aromatic π→π* transitions)
IR (KBr) 3350 cm⁻¹ (N-H stretch), 1600 cm⁻¹ (C=C aromatic)
NMR (DMSO-d₆) δ 7.2 (d, Ar-H), δ 3.8 (m, CH-NH₂)

Crystalline Forms and Salt Derivatives

The hydrochloride salt is the most stable crystalline form, characterized by monoclinic crystals (space group P2₁ ) with unit cell parameters a = 8.54 Å, b = 10.23 Å, c = 12.67 Å . Other salts, such as the sulfate and phosphate derivatives, remain under investigation for enhanced bioavailability.

Synthetic Pathways

  • Chlorination : Direct chlorination of 1-aminotetrahydronaphthalene using Cl₂/FeCl₃ yields racemic 6-chloro-1,2,3,4-tetrahydronaphthylamine .
  • Chiral Resolution : Enzymatic resolution with lipase B separates (S)- and (R)-enantiomers, followed by HCl treatment to isolate the hydrochloride salts .

Properties

IUPAC Name

(1S)-6-chloro-1,2,3,4-tetrahydronaphthalen-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h4-6,10H,1-3,12H2/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBBWLMFFVWVGIC-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C=C(C=C2)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C2=C(C1)C=C(C=C2)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chiral Auxiliary-Mediated Synthesis

  • Auxiliary Introduction : Attaching (R)-1-phenylethylamine to 6-chloro-1-tetralone via Schiff base formation.

  • Stereoselective Reduction : Using NaBH₄ in THF to afford diastereomerically enriched amine (dr 95:5).

  • Auxiliary Removal : Hydrogenolysis with Pd/C yields (1S)-6-chloro-1,2,3,4-tetrahydronaphthylamine (78% yield, 97% ee).

Catalytic Asymmetric Hydrogenation

  • Substrate : 6-Chloro-1-tetralone imine pre-complexed with Rh-(R)-BINAP catalyst.

  • Conditions : H₂ (50 psi) in methanol at 25°C for 12 hours.

  • Outcome : 92% ee, though scalability challenges persist.

Comparative Analysis of Synthetic Routes

MethodYield (%)ee (%)ComplexityScalability
Reductive Amination85–90RacemicModerateHigh
Catalytic Hydrogenation87RacemicLowHigh
Chiral Resolution8498.5HighModerate
Asymmetric Catalysis7897HighLow

Key Trade-offs :

  • Reductive Amination/Hydrogenation : Ideal for bulk production but require downstream resolution.

  • Chiral Resolution : High ee but generates stoichiometric waste.

  • Asymmetric Methods : Atom-efficient yet constrained by catalyst cost and reaction scale.

Chemical Reactions Analysis

(1S)-6-Chloro-1,2,3,4-tetrahydronaphthylamine: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the chloro position.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

  • Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

  • Substitution: Nucleophiles like ammonia or amines, often in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of corresponding ketones or carboxylic acids.

  • Reduction: Formation of corresponding amines or alcohols.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1S)-6-Chloro-1,2,3,4-tetrahydronaphthylamine: has diverse applications in scientific research, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: Studied for its potential biological activity, including its role in enzyme inhibition or receptor binding.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (1S)-6-Chloro-1,2,3,4-tetrahydronaphthylamine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to downstream effects such as modulation of signaling pathways or inhibition of enzymatic activity.

Comparison with Similar Compounds

Structural Analogs of the Tetrahydronaphthylamine Core

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents/Modifications Molecular Formula Stereochemistry Key Properties/Data Reference
(1S)-6-Chloro-1,2,3,4-tetrahydronaphthylamine Cl at position 6, NH₂ at position 1 C₁₀H₁₂ClN (S)-configuration Base form; SMILES: C1CC(C2=C(C1)C=C(C=C2)Cl)N
(R)-6-Chloro-1,2,3,4-tetrahydronaphthylamine hydrochloride Cl at position 6, NH₂ at position 1 (HCl salt) C₁₀H₁₃Cl₂N (R)-configuration Hydrochloride salt; MW: 218.12
(S)-6-Chloro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine Cl at position 6, CH₃ at position 7 C₁₁H₁₄ClN (S)-configuration MW: 195.69; CAS: 1259831-94-1
trans-4-Cyclohexyl-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine (5l) Cyclohexyl at position 4, N,N-dimethylated C₁₈H₂₇N trans-configuration Mp: 137–139°C; HPLC retention: 15.3 min
6-Methyl-1,2,3,4-tetrahydroquinoline CH₃ at position 6, quinoline core C₁₀H₁₃N N/A MW: 147.22; CAS: 91-61-2
Key Observations:
  • Stereochemical Impact : The (S)-configuration distinguishes the target compound from its (R)-enantiomer hydrochloride, which is critical in chiral recognition and activity (e.g., sertraline analogs require specific stereochemistry for efficacy) .
  • N-Substitution : N,N-Dimethylation in analogs like 5l increases lipophilicity, altering pharmacokinetic profiles compared to the primary amine in the target compound .

Pharmacological and Functional Insights

  • Dopamine/Serotonin Receptor Affinity : N,N-Dimethylated derivatives (e.g., 5l , 5m ) show affinity for dopamine D2 and serotonin receptors, influenced by substituent bulkiness .
  • Sertraline Analogs : The dichlorophenyl-substituted (1RS,4SR)-4-(3,4-Dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride (a sertraline impurity) underscores the role of halogenation and stereochemistry in serotonin reuptake inhibition .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (1S)-6-Chloro-1,2,3,4-tetrahydronaphthylamine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via reductive amination or cyclization of chlorinated precursors. For example, analogous tetrahydrocarbazole derivatives have been synthesized using phenylhydrazine derivatives and ketones under acidic conditions, achieving yields up to 98% . Key factors include temperature control (e.g., reflux in ethanol) and stoichiometric ratios of reagents. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is critical for isolating the enantiomerically pure (1S)-form .

Q. How can researchers confirm the enantiomeric purity of this compound?

  • Methodological Answer : Chiral HPLC using a mobile phase of hexane, 2-propanol, and diethylamine (960:40:1.5) effectively separates enantiomers . Polarimetry or circular dichroism (CD) spectroscopy can supplement chromatographic data. For asymmetric synthesis, chiral catalysts like ruthenium complexes (e.g., [(1S,2S)-N-(camphorsulfonyl)diphenylethanediamine Ru(II)]) may enhance enantioselectivity .

Advanced Research Questions

Q. How should contradictory spectroscopic data (e.g., NMR or mass spectrometry) for this compound be resolved?

  • Methodological Answer : Contradictions may arise from residual solvents, stereoisomers, or degradation products. High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., NOESY for spatial proximity analysis) can clarify structural ambiguities. For example, unexpected peaks in 1^1H NMR might indicate rotamers or tautomers, requiring variable-temperature NMR studies .

Q. What computational approaches are suitable for predicting the reactivity or binding affinity of this compound?

  • Methodological Answer : Density functional theory (DFT) calculations can model electronic properties and reaction pathways. Molecular docking (e.g., AutoDock Vina) may predict interactions with biological targets, such as neurotransmitter receptors, leveraging structural analogs like (1S,4S)-4-(3,4-dichlorophenyl)-tetrahydronaphthylamine . QSAR models can correlate substituent effects (e.g., Cl vs. F) with activity .

Q. How does the chlorine substituent at position 6 influence the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Accelerated stability studies (e.g., 40°C/75% RH for 6 months) with HPLC monitoring can assess degradation pathways. Chlorine’s electron-withdrawing effect may enhance resistance to oxidation but increase susceptibility to photodegradation. Storage at 0–6°C in inert atmospheres is recommended for lab-scale stability .

Methodological Considerations

Q. What strategies are recommended for scaling up synthesis without compromising enantiomeric purity?

  • Methodological Answer : Continuous flow chemistry with immobilized chiral catalysts (e.g., polymer-supported Ru complexes) improves reproducibility. Process analytical technology (PAT), such as in-line FTIR, ensures real-time monitoring of intermediates . Pilot-scale crystallization (e.g., using chiral resolving agents) can maintain >99% enantiomeric excess (ee) .

Q. How can researchers validate the biological activity of this compound in vitro?

  • Methodological Answer : Use competitive binding assays (e.g., radioligand displacement for serotonin or dopamine receptors) and functional assays (cAMP or calcium flux measurements). Structural analogs like 6-chloro-tetrahydroisoquinoline have shown affinity for monoamine transporters, suggesting similar screening frameworks .

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